molecular formula C25H43N3O11S B12095500 N3-PEG9-Tos

N3-PEG9-Tos

Cat. No.: B12095500
M. Wt: 593.7 g/mol
InChI Key: CMVPKXUVTGBHFQ-UHFFFAOYSA-N
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Description

N3-PEG9-Tos is a compound that belongs to the family of polyethylene glycol (PEG) derivatives. It is characterized by the presence of an azide group (N3) and a tosyl group (Tos) attached to a PEG chain consisting of nine ethylene glycol units. This compound is widely used in various fields due to its unique chemical properties, including its solubility in water and organic solvents, and its ability to form stable conjugates with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-PEG9-Tos typically involves the following steps:

    PEGylation: The initial step involves the PEGylation of a suitable starting material to form a PEG chain with nine ethylene glycol units.

    Azidation: The PEG chain is then reacted with sodium azide (NaN3) to introduce the azide group (N3) at one end of the chain.

    Tosylation: The final step involves the reaction of the PEG chain with tosyl chloride (TsCl) to introduce the tosyl group (Tos) at the other end of the chain.

The reaction conditions for these steps typically involve the use of organic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF), and the reactions are carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N3-PEG9-Tos undergoes various types of chemical reactions, including:

    Substitution Reactions: The azide group (N3) can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Click Chemistry: The azide group can undergo cycloaddition reactions with alkynes in the presence of a copper catalyst, forming triazole rings

    Reduction Reactions: The azide group can be reduced to an amine group (NH2) using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3), organic solvents (DCM, THF), room temperature.

    Click Chemistry: Alkynes, copper(I) catalyst (CuSO4), reducing agent (sodium ascorbate), aqueous or organic solvents, room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2), catalysts (palladium on carbon), organic solvents, elevated temperatures.

Major Products

    Substitution: Formation of substituted PEG derivatives.

    Click Chemistry: Formation of triazole-linked PEG derivatives.

    Reduction: Formation of amine-terminated PEG derivatives.

Scientific Research Applications

N3-PEG9-Tos has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers. It facilitates the attachment of various functional groups to PEG chains.

    Biology: Employed in bioconjugation techniques to link biomolecules such as proteins, peptides, and nucleic acids. It enhances the solubility and stability of biomolecules.

    Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents. It is also used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.

    Industry: Applied in the production of PEGylated materials for various industrial applications, including coatings, adhesives, and lubricants.

Mechanism of Action

The mechanism of action of N3-PEG9-Tos is primarily based on its ability to form stable conjugates with other molecules. The azide group (N3) allows for selective and efficient conjugation through click chemistry, while the tosyl group (Tos) provides a reactive site for further functionalization. The PEG chain enhances the solubility and biocompatibility of the conjugates, making them suitable for various applications in chemistry, biology, and medicine.

Comparison with Similar Compounds

N3-PEG9-Tos can be compared with other PEG derivatives, such as:

    N3-PEG3-Tos: Similar to this compound but with a shorter PEG chain consisting of three ethylene glycol units. It has lower solubility and flexibility compared to this compound.

    N3-PEG9-NHS: Contains an N-hydroxysuccinimide (NHS) ester group instead of a tosyl group. It is commonly used for bioconjugation with primary amines.

    N3-PEG9-SS: Contains a disulfide (SS) linker instead of a tosyl group. It is used for reversible conjugation and controlled release applications.

This compound is unique due to its combination of an azide group and a tosyl group, which provides versatile reactivity and functionalization options. Its longer PEG chain enhances solubility and biocompatibility, making it suitable for a wide range of applications.

Properties

Molecular Formula

C25H43N3O11S

Molecular Weight

593.7 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate

InChI

InChI=1S/C25H43N3O11S/c1-24-2-4-25(5-3-24)40(29,30)39-23-22-38-21-20-37-19-18-36-17-16-35-15-14-34-13-12-33-11-10-32-9-8-31-7-6-27-28-26/h2-5H,6-23H2,1H3

InChI Key

CMVPKXUVTGBHFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

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